4-(chloromethyl)-1-isopentyl-1H-imidazole
CAS No.: 1695331-36-2
Cat. No.: VC3184981
Molecular Formula: C9H15ClN2
Molecular Weight: 186.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1695331-36-2 |
|---|---|
| Molecular Formula | C9H15ClN2 |
| Molecular Weight | 186.68 g/mol |
| IUPAC Name | 4-(chloromethyl)-1-(3-methylbutyl)imidazole |
| Standard InChI | InChI=1S/C9H15ClN2/c1-8(2)3-4-12-6-9(5-10)11-7-12/h6-8H,3-5H2,1-2H3 |
| Standard InChI Key | ZLIWROFOQCVKTQ-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C=C(N=C1)CCl |
| Canonical SMILES | CC(C)CCN1C=C(N=C1)CCl |
Introduction
Structural Characteristics and Properties
Molecular Structure
The molecular structure of 4-(chloromethyl)-1-isopentyl-1H-imidazole consists of an imidazole core with two specific substituents. The imidazole ring itself is a planar, aromatic heterocycle featuring two nitrogen atoms at positions 1 and 3. The nitrogen at position 3 contributes two electrons to the aromatic sextet and possesses a lone pair in the plane of the ring, while the nitrogen at position 1 (which bears the isopentyl substituent) contributes one electron to the aromatic system. The chloromethyl group at position 4 extends from the carbon atom between the two nitrogen atoms, providing a reactive site for potential chemical transformations.
Physical and Chemical Properties
Based on its structural features and comparison with related imidazole compounds, the following physical and chemical properties can be inferred for 4-(chloromethyl)-1-isopentyl-1H-imidazole:
| Property | Predicted Value/Characteristic | Basis for Estimation |
|---|---|---|
| Molecular Formula | C9H15ClN2 | Derived from structure |
| Molecular Weight | 186.68 g/mol | Calculated from atomic weights |
| Physical State | Likely solid at room temperature | Based on related imidazole derivatives |
| Solubility | Moderate solubility in organic solvents; limited water solubility | Based on structural features |
| Log P | Positive (lipophilic) | Due to isopentyl chain |
| pKa | Approximately 6-7 | Typical for imidazole nitrogen |
| Melting Point | Likely 80-150°C range | Comparable imidazole derivatives |
| Stability | Sensitive to strong oxidizers | Common for imidazoles |
While unsubstituted imidazole shows high water solubility (6.21 mg/ml) , the addition of the isopentyl chain would significantly reduce hydrophilicity. The chloromethyl group introduces an electrophilic center that would contribute to the compound's chemical reactivity.
Applications and Utility
Synthetic Applications
Beyond potential biological applications, 4-(chloromethyl)-1-isopentyl-1H-imidazole may serve as a valuable intermediate in organic synthesis:
Functionalization Chemistry:
-
The reactive chloromethyl group enables diverse transformations, potentially allowing this compound to serve as a platform for creating compound libraries
-
Such libraries might be valuable in medicinal chemistry campaigns or materials science research
Coordination Chemistry:
-
Substituted imidazoles can function as ligands in coordination chemistry
-
The nitrogen at position 3 could coordinate with various metals, potentially creating complexes with applications in catalysis or materials science
Research Trends and Future Directions
Current Research Landscape
The field of imidazole chemistry continues to evolve, with several trends that may be relevant to compounds like 4-(chloromethyl)-1-isopentyl-1H-imidazole:
Synthetic Methodology Development:
-
Recent advances in imidazole synthesis focus on regiocontrolled approaches that allow for precise placement of substituents
-
These methodologies could potentially be applied or adapted for more efficient synthesis of 4-(chloromethyl)-1-isopentyl-1H-imidazole or its analogs
Medicinal Chemistry:
-
Imidazole-containing compounds continue to be explored for various therapeutic applications
-
The ongoing search for novel antifungal, antibacterial, and other bioactive agents often involves imidazole scaffolds
Future Research Opportunities
Several potential research directions for 4-(chloromethyl)-1-isopentyl-1H-imidazole and related compounds can be identified:
Structure-Activity Relationship Studies:
-
Systematic modification of the basic structure to develop libraries of related compounds
-
Investigation of the effect of these modifications on biological activity or physical properties
Application-Specific Development:
-
Investigation of potential applications in catalysis, particularly as precursors to N-heterocyclic carbene ligands
-
Exploration of utility in materials science, such as in the development of functional polymers or coordination materials
Green Chemistry Approaches:
-
Development of more environmentally friendly synthetic routes
-
Investigation of potential catalytic applications that might contribute to more sustainable chemical processes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume